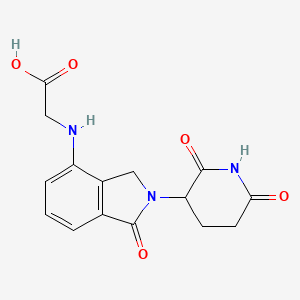

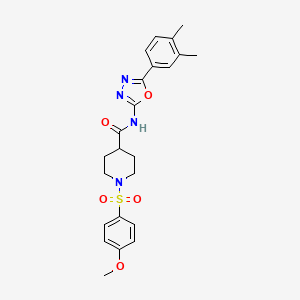

![molecular formula C18H18N2O2 B2747959 2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1351632-60-4](/img/structure/B2747959.png)

2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

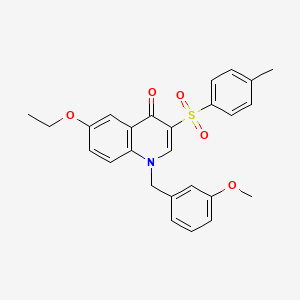

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The presence of the biphenyl group indicates that it has a structure based on two connected benzene rings .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the biphenyl group and the amide group. The biphenyl group consists of two benzene rings connected by a single bond, which allows for rotation and a variety of possible conformations .Chemical Reactions Analysis

Amides, in general, can participate in a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also react with nitrous acid to produce carboxylic acids and nitrogen gas .Physical And Chemical Properties Analysis

Amides have high boiling points and melting points due to the polar nature of the amide group and the ability to form hydrogen bonds .科学的研究の応用

Pharmacological Characterization for Treatment of Depression and Addiction

One of the derivatives, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been characterized as a high-affinity antagonist selective for κ-Opioid receptors. This compound demonstrated potential for treating depression and addiction disorders by showing antidepressant-like efficacy and attenuating the behavioral effects of stress in animal models. It also showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior, suggesting its applicability in addiction recovery (Grimwood et al., 2011).

Anticancer and Antimicrobial Activity

Another study focused on the synthesis of novel 5-oxopyrrolidine derivatives, revealing that these compounds exhibited potent anticancer activity against A549 cells and promising selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. This highlights the compound's potential application in developing new treatments for cancer and bacterial infections resistant to current antibiotics (Kairytė et al., 2022).

Fungicidal Properties

The derivatives 2-(2-oxo-morpholin-3-yl)-acetamide were identified as having broad-spectrum antifungal agents against Candida species and Aspergillus species. Their development highlights the potential for new antifungal treatments, especially for addressing low plasmatic stability and broadening the spectrum of antifungal activity (Bardiot et al., 2015).

作用機序

Target of Action

The primary target of the compound 2-([1,1’-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface.

Mode of Action

The compound acts as a positive allosteric modulator of the sigma-1 receptor . This means it binds to a site on the sigma-1 receptor that is distinct from the active site, enhancing the receptor’s response to its endogenous ligand. The exact nature of these interactions and the resulting changes in receptor conformation are still under investigation.

Biochemical Pathways

The activation of the sigma-1 receptor by the compound can influence several biochemical pathways. These include calcium signaling and protein folding within the ER, both of which can have downstream effects on cell survival and function. The specific pathways affected may depend on the cellular context and the presence of other signaling molecules .

Result of Action

The activation of the sigma-1 receptor by the compound can lead to a variety of molecular and cellular effects. For example, it can enhance calcium signaling, which can influence many cellular processes, including muscle contraction, cell growth, and neurotransmission . It can also affect protein folding within the ER, which can impact cell survival and function .

Safety and Hazards

将来の方向性

The future directions for research on this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on understanding its mechanism of action, optimizing its structure for better activity, or testing its effects in biological systems .

特性

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-17-11-16(12-19-17)20-18(22)10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMGUEOIPVKCHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2747877.png)

![N-(furan-2-ylmethyl)-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2747883.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2747884.png)

![2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone](/img/structure/B2747891.png)

![N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2747899.png)